(Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide
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Description
(Z)-2-(acetoxyimino)-N-(4-ethylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Solvent-Free Synthesis of Chromene Derivatives : A study highlighted the solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives using cerium ammonium nitrate. These derivatives exhibit significant antibacterial and antioxidant activities, indicating their potential in developing new therapeutic agents. The solvatochromic properties of these compounds were also studied, showing their potential in dye and sensor applications (Chitreddy & Shanmugam, 2017).
Metal-Organic Frameworks (MOFs) : Research into carboxylate-assisted acylamide metal–organic frameworks has produced structures with unique properties like thermostability and luminescence. These MOFs are synthesized from various compounds, including those related to chromene derivatives, showing applications in materials science for storage, sensing, or catalysis (Sun et al., 2012).
Biological Activity and Applications
Antioxidant and Antibacterial Agents : Novel synthesis approaches using biogenic ZnO nanoparticles have led to the creation of chromen-2-one derivatives with demonstrated efficacy in antioxidant activities and corrosion inhibition, suggesting their use in pharmacology and materials protection (Kumar et al., 2022).
Synthesis of α-Ketoamide Derivatives : The use of OxymaPure in the synthesis of α-ketoamide derivatives indicates a methodological advancement in organic synthesis, with potential implications for drug development and biochemical research (El‐Faham et al., 2013).
Material Science and Sensor Development
Chemosensors for Metal Ions : A study described the synthesis of a chromene-based chemosensor exhibiting selective fluorescence response towards Cu2+ and H2PO4−. This has significant implications for environmental monitoring and analytical chemistry (Meng et al., 2018).
Green Chemistry
Eco-Friendly Synthesis : Research into the use of ZnO nanoparticles for the synthesis of 4H-chromene in water illustrates a green chemistry approach, emphasizing the importance of eco-friendly synthesis methods in organic chemistry (Ghosh & Das, 2013).
Properties
IUPAC Name |
[(Z)-[3-[(4-ethylphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-14-8-10-16(11-9-14)21-19(24)17-12-15-6-4-5-7-18(15)25-20(17)22-26-13(2)23/h4-12H,3H2,1-2H3,(H,21,24)/b22-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBLEOICAHIZFH-XDOYNYLZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NOC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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